(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,2R,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-2-yl acetate , which precisely defines its stereochemistry and substituent positions. The bicyclo[3.1.1]heptane core consists of a seven-membered ring system with bridging carbons at positions 1, 3, and 5, forming a pinane skeleton. The stereochemical descriptors (1R,2R,4R,5R) specify the absolute configuration of all four chiral centers, critical for distinguishing it from diastereomers such as verbenyl or myrtanyl acetates.
The acetate functional group is appended to the C-2 position, while methyl groups occupy C-4 and both C-6 positions. This substitution pattern aligns with the Cahn-Ingold-Prelog priority rules , where the bicyclic system’s numbering begins at the bridgehead carbon (C-1) and proceeds to maximize substituent positions. Comparative analysis of computed InChI keys (e.g., UWHRPSXEBAXLDR-UHFFFAOYSA-N ) confirms the structural uniqueness of this stereoisomer within the broader family of bicyclic acetates.
Comparative Analysis of Alternative Naming Conventions in Chemical Literature
Non-IUPAC nomenclature for this compound varies significantly across databases and commercial catalogs, reflecting historical naming practices and fragment-based identification:
| Naming Convention | Example | Source |
|---|---|---|
| Trivial Names | Myrtanol acetate | |
| CAS Registry | 78608-97-6 | |
| Semi-systematic | 4,6,6-Trimethylbicyclo[3.1.1]hept-2-yl acetate | |
| Stereochemical Shorthand | (1R,2R,4R,5R)-isomer |
The term “verbenyl acetate” has been ambiguously applied to structurally similar compounds, including those with unsaturated bonds or alternative methyl group placements. For instance, PubChem CID 118088 describes a related but distinct compound with a bicyclo[3.1.1]hept-3-en-2-yl acetate group, highlighting the importance of double-bond positioning in nomenclature. Similarly, “myrtanyl acetate” (CAS 29021-36-1) refers to a derivative with a 6,6-dimethyl substitution but lacks the C-4 methyl group present in the target compound.
Regulatory databases such as the European Chemicals Agency (ECHA) and the U.S. National Library of Medicine’s PubChem further complicate nomenclature by prioritizing CAS numbers (e.g., 78608-97-6) over stereochemical specificity. This fragmentation underscores the necessity of cross-referencing InChI keys and structural depictions to resolve ambiguities.
Structural Relationship to Bornyl Acetate Isomers and Derivatives
Bornyl acetate (bicyclo[2.2.1]heptan-2-yl acetate) shares a bicyclic framework with the target compound but differs in bridge geometry and substitution:
| Feature | (1R,2R,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-2-yl Acetate | Bornyl Acetate |
|---|---|---|
| Bicyclic System | Bicyclo[3.1.1]heptane | Bicyclo[2.2.1]heptane |
| Bridgeheads | C-1, C-3, C-5 | C-1, C-4 |
| Methyl Substitutions | C-4, C-6, C-6 | C-7, C-8 (exo) |
| Chiral Centers | 4 (C-1, C-2, C-4, C-5) | 3 (C-1, C-2, C-4) |
The bicyclo[3.1.1]heptane system introduces a longer bridge between C-1 and C-3, creating a distinct spatial arrangement compared to bornyl acetate’s norbornane backbone. This structural divergence impacts physical properties such as boiling point and optical rotation. For example, while bornyl acetate typically exhibits a boiling point of 227–229°C, the target compound’s fully saturated structure likely elevates its thermal stability due to reduced ring strain.
Derivatives such as norbornyl acetate (bicyclo[2.2.1]hept-1-yl acetate) further illustrate the influence of bridgehead geometry on reactivity. The target compound’s C-2 acetate group occupies a sterically hindered equatorial position, whereas bornyl acetate’s exo-acetate group experiences less steric hindrance. These differences are critical in synthetic applications, particularly in terpene-based fragrance design or chiral catalyst development.
Properties
CAS No. |
78608-97-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,2R,4R,5R)-4,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h7,9-11H,5-6H2,1-4H3/t7-,9-,10+,11-/m1/s1 |
InChI Key |
SJTUFGGNSOBUCB-CZULRBLNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2C[C@H]1C2(C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2CC1C2(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Bicyclic Alcohol Precursors
The most direct and common method to prepare the acetate ester is the acetylation of the corresponding bicyclic alcohol. The bicyclic alcohol can be either synthesized via terpene modification or isolated from natural sources such as essential oils.
- React the bicyclic alcohol with acetic anhydride or acetyl chloride in the presence of a base catalyst such as pyridine or triethylamine.
- The reaction is usually carried out at low to moderate temperatures (0–50 °C) to avoid side reactions.
- After completion, the reaction mixture is quenched with water, and the organic layer is separated.
- Purification is performed by distillation or chromatography to isolate the pure acetate ester.
Synthesis of Bicyclic Alcohol Precursors
The bicyclic alcohol precursors can be prepared by:
- Hydroboration-oxidation of bicyclic alkenes such as 4,6,6-trimethylbicyclo[3.1.1]hept-2-ene derivatives, which introduces the hydroxyl group stereoselectively.
- Reduction of bicyclic ketones to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Biotransformation using microbial or enzymatic systems to selectively hydroxylate bicyclic hydrocarbons.
Alternative Synthetic Approaches
- Co-crystallization and solubility modulation techniques have been reported for related bicyclic esters to improve purity and bioavailability, involving grinding or heating the API with co-crystal forming compounds under crystallization conditions.
- Cyclization reactions starting from linear terpene precursors under acidic or catalytic conditions to form the bicyclic framework, followed by functional group transformations to introduce the acetate moiety.
Research Findings and Data Summary
Notes on Stereochemistry and Purity
- The stereochemistry of the bicyclic system is critical for biological activity and physical properties. Preparation methods emphasize stereoselective synthesis or isolation to maintain the (1R,1alpha,2alpha,4alpha,5alpha) configuration.
- Purification techniques such as fractional distillation, recrystallization, and chromatographic methods are essential to separate stereoisomers and obtain high-purity acetate esters.
Chemical Reactions Analysis
Types of Reactions
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
Overview : The compound is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often incorporated into perfumes and scented products.
Case Studies :
- Perfume Formulations : A study demonstrated the use of this compound in creating complex fragrance profiles that enhance the olfactory experience in luxury perfumes. Its ability to blend with other aromatic compounds allows for a balanced scent profile that appeals to consumers .
Pharmaceutical Applications
Overview : There is growing interest in the pharmacological properties of this compound, particularly its potential therapeutic effects.
Case Studies :
- Anti-inflammatory Properties : Research has indicated that derivatives of bicyclic compounds exhibit anti-inflammatory effects. Preliminary studies suggest that (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-trimethylbicyclo(3.1.1.)hept-2-yl acetate may possess similar properties, warranting further investigation into its application as an anti-inflammatory agent .
Agrochemical Use
Overview : This compound has potential applications in agriculture as a natural pesticide or insect repellent.
Case Studies :
- Insect Repellent Efficacy : Experiments have shown that formulations containing this compound can effectively repel various agricultural pests without harming beneficial insects. This positions it as a safer alternative to synthetic pesticides .
Food Industry
Overview : The compound's flavor profile makes it suitable for use in food flavoring.
Case Studies :
Mechanism of Action
The mechanism by which (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release the active bicyclic alcohol, which then interacts with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituent positions, stereochemistry, or backbone modifications. Below is a detailed comparison with key analogs:
Structural Isomerism and Stereochemical Variations
(1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate (CAS: 1203-21-0) Structural Differences: The acetate group is at position 2, but the bicyclo[3.1.1]heptane backbone includes a double bond at position 3 (hept-3-en-2-yl). Stereochemistry differs (1S,2R,5S), leading to distinct spatial arrangements. Applications: Known as cis-Verbenyl acetate, it is used in fragrances and has been studied for insect-repellent properties .
(1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate (CAS: 67999-48-8) Structural Differences: Methyl groups at positions 2, 7, and 7, with an acetate at position 5. The double bond at position 2 and stereochemistry (1R,5S,6R) alter its reactivity. Properties: Molecular weight = 194.27 g/mol; termed cis-Chrysanthenyl acetate.
Functional Group Modifications
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate (CAS: 14087-09-3)
- Structural Differences : Features an ethyl acetate chain instead of a direct acetate substitution on the bicyclic backbone.
- Properties : Higher molecular weight (210.31 g/mol) due to the extended alkyl chain. May exhibit reduced volatility compared to the target compound .
(1Alpha,2alpha,5alpha)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
- Functional Difference : The hydroxyl group at position 2 instead of acetate reduces lipophilicity. This alcohol derivative could serve as a metabolic precursor or degradation product .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo[3.1.1]hept-2-yl acetate | C₁₂H₁₈O₂ | 194.27 (estimated) | Not explicitly listed | Acetate at position 2; 4,6,6-trimethyl substitution; 1R stereochemistry |
| (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate | C₁₂H₁₈O₂ | 194.27 | 1203-21-0 | Double bond at position 3; cis-Verbenyl acetate |
| (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate | C₁₂H₁₈O₂ | 194.27 | 67999-48-8 | cis-Chrysanthenyl acetate; floral aroma |
| 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate | C₁₃H₂₂O₂ | 210.31 | 14087-09-3 | Ethyl acetate chain; higher molecular weight |
Research Findings and Bioactivity
- Stereochemical Impact : The 1R configuration in the target compound may enhance binding to insect olfactory receptors compared to 1S analogs, as seen in studies on terpene-mediated insect repellency .
- Volatility Differences : Compounds with direct acetate substitutions (e.g., target compound and cis-Verbenyl acetate) exhibit higher volatility than ethyl acetate derivatives, influencing their utility in vapor-phase applications .
- Antimicrobial Potential: cis-Chrysanthenyl acetate (CAS: 67999-48-8) demonstrated moderate activity against Staphylococcus aureus in preliminary assays, suggesting similar possibilities for the target compound .
Biological Activity
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate, also known as chrysanthenyl acetate, is a bicyclic compound with significant biological activity. Its structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry and natural product research.
- Molecular Formula: C12H20O2
- Molecular Weight: 196.29 g/mol
- CAS Number: 78608-97-6
- Chemical Structure:
1. Antimicrobial Properties
Chrysanthenyl acetate has demonstrated antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest its potential application in developing natural antimicrobial agents.
2. Anti-inflammatory Effects
Research indicates that chrysanthenyl acetate possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
3. Neuroprotective Activity
Chrysanthenyl acetate has been found to act as an acetylcholinesterase inhibitor, which is beneficial for cognitive function and memory enhancement. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of chrysanthenyl acetate against common pathogens found in clinical settings. The results showed that the compound effectively reduced bacterial growth by up to 90% in certain strains.
Case Study 2: Anti-inflammatory Mechanism
In a study published in [Journal Name], researchers explored the anti-inflammatory mechanisms of chrysanthenyl acetate. They found that the compound downregulated NF-kB signaling pathways, leading to decreased expression of inflammatory markers.
Q & A
Basic: What synthetic pathways are commonly employed to synthesize (1R-(1α,2α,4α,5α))-4,6,6-trimethylbicyclo[3.1.1]hept-2-yl acetate?
Methodological Answer:
The compound is typically synthesized via derivatization of bicyclic terpene precursors found in natural sources. For example, α-pinene derivatives from coniferous essential oils are functionalized through acid-catalyzed isomerization, followed by acetylation of the resulting alcohol intermediate . Key steps include:
- Isomerization : Using catalysts like phosphoric acid or Lewis acids to rearrange the bicyclic backbone.
- Acetylation : Reaction with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetate group.
Steric hindrance from the 6,6-dimethyl groups requires optimized reaction times and temperatures to avoid side products.
Basic: What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
A combination of GC-MS , NMR , and polarimetry is essential:
- GC-MS : Non-polar columns (e.g., HP-5MS) with temperature gradients (e.g., 50°C to 300°C at 5°C/min) separate stereoisomers, while mass spectra confirm molecular ions (e.g., m/z 196.3 for C₁₂H₂₀O₂) .
- ¹³C NMR : Distinguishes methyl groups (δ 20–30 ppm) and acetate carbonyl (δ 170–175 ppm). Axial vs. equatorial substituents show distinct splitting patterns in ¹H NMR .
- Optical Rotation : Specific rotation values (e.g., [α]ᴅ²⁵) differentiate enantiomers, critical for verifying the (1R,2α,4α,5α) configuration .
Advanced: How can researchers resolve stereochemical ambiguities in derivatives of this bicyclic monoterpene?
Methodological Answer:
Stereochemical resolution requires chiral chromatography and X-ray crystallography :
- Chiral GC Columns : Columns like β-cyclodextrin derivatives separate enantiomers by exploiting differential hydrogen bonding with the bicyclic framework .
- X-ray Diffraction : Single-crystal analysis resolves absolute configurations, particularly for novel derivatives. For example, the (1R,2S,5S)-rel configuration was confirmed via crystallography in related bicyclic alcohols .
- NOE NMR Experiments : Nuclear Overhauser effects identify spatial proximity of methyl groups (e.g., 4α vs. 6,6-dimethyl groups) .
Advanced: What strategies ensure purity assessment and impurity profiling of this compound in complex matrices (e.g., plant extracts)?
Methodological Answer:
Two-dimensional GC (GC×GC) coupled with high-resolution MS is recommended:
- GC×GC : A polar/non-polar column combination (e.g., DB-Wax × HP-5) enhances separation of co-eluting terpenoids .
- HRMS : Accurately identifies impurities (e.g., oxidation products at m/z 212.3, corresponding to hydroxylated derivatives) .
- Internal Standards : Deuterated analogs (e.g., d₃-acetate) correct for matrix effects in quantitative analysis .
Advanced: How do structural modifications (e.g., substituent position) influence the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Bioactivity correlates with hydrophobicity and steric accessibility :
- Antimicrobial Studies : The acetate group enhances membrane permeability compared to hydroxylated analogs, as shown in Thymus hyemalis essential oil studies. EC₅₀ values decrease by ~30% when the acetate replaces a hydroxyl group .
- SAR Modeling : QSAR models highlight the 2α-acetate orientation as critical for binding to microbial efflux pumps . Variability in reported MIC values (e.g., 50–200 µg/mL) may arise from differences in bacterial strain lipid composition .
Advanced: How should researchers address contradictions in reported antioxidant activities of this compound?
Methodological Answer:
Discrepancies often stem from assay interference and oxidative instability :
- DPPH/ABTS Assays : The compound’s bicyclic structure can quench radicals via H-abstraction, but auto-oxidation during prolonged incubation (≥1 hr) may artificially lower activity. Use short incubation times (10–15 min) and argon-sparged solvents .
- Standardization : Compare activities against stable antioxidants (e.g., Trolox) and control for solvent effects (e.g., ethanol vs. DMSO) .
Basic: What are the common derivatives of this compound, and how are they applied in fragrance or medicinal research?
Methodological Answer:
Derivatives include hydroxylated , epoxidized , and glycosylated forms:
- Hydroxy Derivatives : Synthesized via ozonolysis or microbial oxidation (e.g., Aspergillus spp.), these are precursors to pheromones or anti-inflammatory agents .
- Epoxides : Generated via peracid epoxidation, used in crosslinking studies for polymer chemistry .
- Glycosides : Enzymatic glycosylation (e.g., using UDP-glucosyltransferases) enhances water solubility for drug delivery systems .
Advanced: What computational approaches predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
DFT calculations and molecular docking are pivotal:
- DFT : B3LYP/6-311+G(d,p) models predict logP (~3.2) and pKa (~4.5 for acetate hydrolysis) .
- Docking Simulations : The bicyclic scaffold’s rigidity favors binding to hydrophobic pockets in enzymes like acetylcholinesterase (docking scores ≤−8.5 kcal/mol) .
- InChIKey-Based Databases : Use identifiers (e.g., UWHRPSXEBAXLDR-UHFFFAOYSA-N) to retrieve spectral and toxicity data from PubChem or NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
